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Compound of Interest

Compound Name:
(9H-Fluoren-9-yl)methyl decyl(2-

oxoethyl)carbamate

Cat. No.: B123360 Get Quote

An In-Depth Technical Guide on the Physicochemical Properties of Fmoc-Decyl-

Aminoacetaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the predicted physicochemical properties

and relevant synthetic and experimental protocols for N-(9-fluorenylmethoxycarbonyl)-decyl-

aminoacetaldehyde. As a long-chain aliphatic amino aldehyde derivative, this compound

combines the versatile chemistry of the Fmoc protecting group with the hydrophobic decyl

chain, making it a potentially valuable building block in peptide synthesis and medicinal

chemistry. Due to the absence of direct experimental data for this specific molecule in the

current literature, this guide leverages data from analogous compounds and established

principles of Fmoc chemistry to provide a comprehensive resource for researchers.

Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-

phase peptide synthesis (SPPS). Its lability under basic conditions, typically with piperidine,

allows for the stepwise and controlled assembly of amino acid chains with high purity and yield.

The incorporation of a decyl-aminoacetaldehyde moiety introduces a long aliphatic chain,

which can be utilized to modulate the hydrophobicity, membrane permeability, and aggregation
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properties of peptides or small molecules. The terminal aldehyde functionality is also a versatile

reactive handle for various chemical modifications, such as reductive amination, Wittig

reactions, and the formation of hydrazones or oximes.

Physicochemical Properties
Direct experimental data for Fmoc-decyl-aminoacetaldehyde is not readily available. The

following table summarizes the predicted physicochemical properties based on its constituent

parts and data from analogous molecules.
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Property
Predicted Value /
Information

Data Source / Rationale

Molecular Formula C27H35NO3

Calculated from the structures

of the Fmoc group, decyl

chain, and

aminoacetaldehyde.

Molecular Weight 421.57 g/mol
Calculated from the molecular

formula.

Appearance

Likely a white to off-white solid

or a viscous oil at room

temperature.

Based on the properties of

other long-chain Fmoc-

protected compounds.

Solubility

Expected to be soluble in a

range of organic solvents such

as dichloromethane (DCM),

dimethylformamide (DMF), and

tetrahydrofuran (THF). Poorly

soluble in water.

The long decyl chain and the

aromatic Fmoc group

contribute to its hydrophobicity.

Melting Point Not available.
Would require experimental

determination.

UV Absorbance

The Fmoc group has a strong

UV absorbance maximum at

approximately 265 nm, with

other peaks around 290 nm

and 301 nm.

This property is characteristic

of the fluorenyl moiety and is

widely used for reaction

monitoring in SPPS.

Chemical Stability

Stable under acidic and neutral

conditions. Labile to bases,

particularly secondary amines

like piperidine. The aldehyde

group may be susceptible to

oxidation.

The Fmoc group is designed to

be base-labile. Aldehydes are

known to be prone to oxidation

to carboxylic acids.
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The following are generalized experimental protocols that can be adapted for the synthesis and

use of Fmoc-decyl-aminoacetaldehyde.

Synthesis of Fmoc-Decyl-Aminoacetaldehyde
The synthesis of Fmoc-protected amino aldehydes is typically achieved through the oxidation

of the corresponding Fmoc-amino alcohol.

Step 1: Synthesis of Decyl-amino alcohol A plausible route would involve the reduction of a

corresponding amino acid ester or the amination of a suitable halo-alcohol.

Step 2: Fmoc Protection of Decyl-amino alcohol

Dissolve the decyl-amino alcohol in a suitable solvent such as a 1:1 mixture of dioxane and

water.

Add a base, such as sodium bicarbonate, to the solution.

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture at 0-5 °C.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup and extract the product with an organic

solvent.

Purify the Fmoc-decyl-amino alcohol by column chromatography.

Step 3: Oxidation to Fmoc-Decyl-Aminoacetaldehyde

Dissolve the purified Fmoc-decyl-amino alcohol in anhydrous dichloromethane (DCM).

Add an oxidizing agent such as Dess-Martin periodinane or use a Swern oxidation protocol.

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, quench the reaction and perform an appropriate workup to isolate the

crude aldehyde.
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Purify the final product by column chromatography.

Fmoc Deprotection
The removal of the Fmoc group is a critical step in SPPS to expose the amine for subsequent

coupling reactions.

Treat the Fmoc-protected substrate (e.g., resin-bound Fmoc-decyl-aminoacetaldehyde) with

a 20% solution of piperidine in dimethylformamide (DMF).

Agitate the mixture for 5-20 minutes at room temperature.

The completion of the deprotection can be monitored by UV spectrophotometry of the

washings, detecting the dibenzofulvene-piperidine adduct.

Wash the deprotected substrate thoroughly with DMF to remove the cleavage products.

Visualizations
General Synthetic Workflow
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Caption: General synthetic workflow for Fmoc-decyl-aminoacetaldehyde.

Fmoc Deprotection Mechanism
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Fmoc Deprotection with Piperidine
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Caption: Mechanism of Fmoc deprotection using piperidine.

Conclusion
Fmoc-decyl-aminoacetaldehyde represents a potentially valuable, yet underexplored, chemical

entity for researchers in peptide and medicinal chemistry. While direct experimental data is

lacking, this guide provides a solid foundation based on the well-established chemistry of the

Fmoc group and related long-chain compounds. The provided protocols and theoretical data

should serve as a useful starting point for the synthesis, characterization, and application of

this and similar molecules. It is recommended that all predicted properties and protocols be

experimentally validated.

To cite this document: BenchChem. [physicochemical properties of Fmoc-decyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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